Enantiomeric Configuration Specificity: (S)- vs (R)- Enantiomer Differentiation
The (S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1) possesses a defined stereocenter at the C2 position with (S)-absolute configuration, distinguishing it from the (R)-enantiomer (CAS 122742-14-7). In chiral synthesis applications, the stereochemical outcome of reactions employing this building block is directly governed by the configuration of the starting material—the (S)-enantiomer yields products with (S)-derived stereochemistry, while substitution with the (R)-enantiomer produces opposite absolute configuration . Racemic material (CAS 190783-99-4) introduces stereochemical heterogeneity that reduces reaction diastereoselectivity and complicates purification .
| Evidence Dimension | Absolute stereochemical configuration at C2 position |
|---|---|
| Target Compound Data | (S)-configuration (L-proline-derived series) |
| Comparator Or Baseline | (R)-enantiomer (CAS 122742-14-7): (R)-configuration (D-proline-derived series); Racemic mixture (CAS 190783-99-4): undefined stereochemistry |
| Quantified Difference | Qualitative stereochemical divergence; no direct quantitative comparison data available in literature |
| Conditions | Chiral building block applications in asymmetric synthesis |
Why This Matters
Selection of the correct enantiomer is mandatory for achieving target stereochemical outcomes; incorrect enantiomer procurement yields products of opposite configuration, potentially rendering downstream compounds pharmacologically inactive or toxicologically distinct.
